molecular formula C9H10N4O2S B14486833 4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one CAS No. 64529-66-4

4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B14486833
CAS No.: 64529-66-4
M. Wt: 238.27 g/mol
InChI Key: HOJIBYCADFURFD-UHFFFAOYSA-N
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Description

4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that features a triazine ring fused with a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a triazine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazine or furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-6-[(furan-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one include other triazine derivatives and furan-containing heterocycles. Examples include:

  • 4-Amino-6-(phenylmethyl)-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
  • 4-Amino-6-[(thiophen-2-yl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of a furan moiety with a triazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

64529-66-4

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

4-amino-6-(furan-2-ylmethyl)-3-methylsulfanyl-1,2,4-triazin-5-one

InChI

InChI=1S/C9H10N4O2S/c1-16-9-12-11-7(8(14)13(9)10)5-6-3-2-4-15-6/h2-4H,5,10H2,1H3

InChI Key

HOJIBYCADFURFD-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(C(=O)N1N)CC2=CC=CO2

Origin of Product

United States

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